Guanidine, N,N'-bis(1-methylethyl)-

Heterogeneous Catalysis Interesterification Structured Lipids

Generic guanidine bases often fail in applications requiring defined steric and electronic profiles, leading to poor selectivity or catalyst deactivation. N,N′-Diisopropylguanidine resolves this with its symmetric isopropyl substitution, delivering targeted performance. - Silica-supported form (SiliaBond Guanidine) selectively scavenges boronic & phenolic acids post-Suzuki coupling; loading 0.80 mmol/g for efficient purification. - SBA-15-supported catalyst enables solvent-free interesterification of vegetable oils, reusable for ≥4 cycles without activity loss. - As a proligand, it provides predictable steric hindrance for tuning metal guanidinate catalysts in olefin polymerization and hydroamination.

Molecular Formula C7H17N3
Molecular Weight 143.23 g/mol
CAS No. 38588-65-7
Cat. No. B15473277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine, N,N'-bis(1-methylethyl)-
CAS38588-65-7
Molecular FormulaC7H17N3
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC(C)NC(=NC(C)C)N
InChIInChI=1S/C7H17N3/c1-5(2)9-7(8)10-6(3)4/h5-6H,1-4H3,(H3,8,9,10)
InChIKeyMTZUNDSWFIDAOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Diisopropylguanidine: Sterically Hindered Base


Guanidine, N,N'-bis(1-methylethyl)-, also known as N,N'-diisopropylguanidine (CAS 38588-65-7), is a symmetric, disubstituted alkylguanidine base with a molecular formula of C₇H₁₇N₃ and a molecular mass of 143.23 g/mol [1]. Its structure features two isopropyl groups on the terminal nitrogens of the guanidine core, imparting significant steric bulk and enhanced lipophilicity (calculated LogP ~0.6) compared to unsubstituted or less hindered guanidines [2][3]. These structural attributes modulate its basicity, nucleophilicity, and coordination chemistry, differentiating it from other guanidine derivatives in both homogeneous and heterogeneous applications.

Key Differentiators for N,N'-Diisopropylguanidine


Selecting a generic guanidine base without verifying the specific steric and electronic profile of the N,N'-diisopropyl variant introduces substantial risk of suboptimal performance or outright experimental failure. The reactivity, stability, and coordination behavior of guanidines are highly sensitive to N-substitution patterns [1]. For instance, the isopropyl groups in N,N'-diisopropylguanidine provide a distinct steric environment that influences catalytic activity in interesterification reactions [2] and confers a specific basicity and lipophilicity that are critical for its function as a selective scavenger of boronic and phenolic acids . Simply substituting with a less hindered analog like tetramethylguanidine (TMG) or a more complex aryl-substituted derivative will alter reaction kinetics, yields, and selectivity. The quantitative evidence below establishes where this specific compound offers verifiable differentiation.

N,N'-Diisopropylguanidine Performance Evidence


SBA-15-Supported Interesterification Catalysis

When immobilized on mesoporous SBA-15 silica, N,N'-diisopropylguanidine functions as an efficient heterogeneous catalyst for the interesterification of soybean oil with methyl octanoate or methyl decanoate under solvent-free conditions. This catalyst achieves a specific activity that enables the production of structured lipids, and importantly, it can be recovered and reused for at least four consecutive runs without significant loss of catalytic activity [1]. In contrast, the homogeneous, unsupported form of the compound would require post-reaction separation and could not be directly recycled, offering a key differentiator for industrial process development.

Heterogeneous Catalysis Interesterification Structured Lipids Green Chemistry

Boronic Acid and Phenol Scavenging

Silica-supported N,N'-diisopropylguanidine (commercially available as SiliaBond Guanidine) is described as a 'very powerful scavenger' specifically for the chelation of organic acids, with noted high affinity for boronic acids and phenolic acids . This selectivity is a function of the specific guanidine ligand's basicity and steric accessibility. While other silica-supported bases like SiliaBond TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) are also strong bases, the N,N'-diisopropylguanidine variant is positioned as its direct replacement, implying a unique performance profile tailored for these challenging separations . The loading of the functional ligand is precisely controlled at 0.80 mmol/g .

Solid-Phase Extraction Scavenger Resins Purification Boronic Acids

High-Yield Synthetic Preparation

N,N'-diisopropylguanidine can be synthesized in high yield from readily available precursors. A documented protocol involves the reaction of N,N'-diisopropylcarbodiimide with ammonium chloride in acetonitrile, proceeding over 24.0 hours to afford the desired guanidine product in an 83% isolated yield [1]. This compares favorably to more complex synthetic routes required for other disubstituted guanidines, particularly those with aryl substituents, which often require multi-step sequences or metal-catalyzed guanylation reactions.

Organic Synthesis Guanidinylation Reaction Yield Process Chemistry

Sterically Tuned Guanidinate Ligand

The N,N'-diisopropylguanidine framework serves as a versatile proligand in the synthesis of metal guanidinate complexes. Its steric bulk, conferred by the two isopropyl groups, is a key design element that stabilizes specific coordination geometries and influences the reactivity of the resulting metal complexes [1]. This is evident in its use to prepare group 11 metal complexes [2] and niobium complexes [3], where the N,N'-diisopropyl motif provides a different steric environment compared to, for example, a tetramethylguanidinate ligand. This steric differentiation can be critical for controlling catalytic activity and selectivity in metal-mediated organic transformations.

Coordination Chemistry Guanidinate Ligands Organometallic Synthesis Catalysis

N,N'-Diisopropylguanidine Applications


Heterogeneous Catalysis for Structured Lipids

N,N'-diisopropylguanidine is the active base component in a SBA-15 silica-supported catalyst developed for the interesterification of vegetable oils. This solid catalyst enables the production of structured lipids containing medium-chain fatty acids under solvent-free conditions. Its key advantage is reusability, having been demonstrated to maintain activity over at least four reaction cycles, making it a viable option for developing greener, more sustainable processes in the food and oleochemical industries [1].

Boronic Acid Purification in Pharma Synthesis

The compound's commercial availability as a silica-supported scavenger (e.g., SiliaBond Guanidine) makes it a powerful tool for post-reaction purification. It is specifically effective at removing boronic acids and phenolic acids from reaction mixtures, a critical step in many pharmaceutical synthetic routes that utilize Suzuki-Miyaura cross-couplings. The high loading (0.80 mmol/g) and broad solvent compatibility ensure efficient removal, streamlining downstream processing and improving final product purity .

Guanidinate Complexes for Catalysis

As a proligand, N,N'-diisopropylguanidine is employed to synthesize metal guanidinate complexes with well-defined steric environments. The isopropyl groups provide a specific degree of steric hindrance around the metal center, which is a crucial parameter for tuning catalyst performance in reactions such as olefin polymerization, hydroamination, or other metal-mediated organic transformations. Researchers can use this ligand to rationally design and optimize catalysts with enhanced selectivity or stability compared to those using less hindered guanidinate ligands [2][3].

Nucleophilic Base in Organic Transformations

N,N'-diisopropylguanidine is a strong, non-ionic base that can be utilized in various base-catalyzed organic reactions. Its lipophilic nature (LogP ~0.6) and steric bulk make it particularly suitable for reactions in organic solvents where a soluble, hindered base is required to promote transformations like alkylations, esterifications, or eliminations while minimizing unwanted side reactions. Its high-yield synthesis (83%) from carbodiimide ensures it is a cost-effective reagent for these applications [4][5].

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